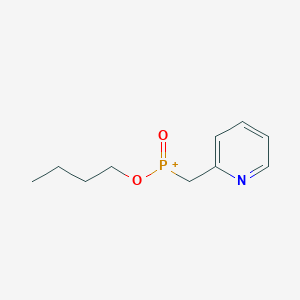
Phosphinic acid, (2-pyridinylmethyl)-, butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphinic acid, (2-pyridinylmethyl)-, butyl ester is an organic compound with the molecular formula C10H14NO2P It is a derivative of phosphinic acid where the hydrogen atom is replaced by a butyl ester group and a 2-pyridinylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, (2-pyridinylmethyl)-, butyl ester typically involves the reaction of phosphinic acid derivatives with 2-pyridinylmethyl chloride and butanol. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Análisis De Reacciones Químicas
Types of Reactions
Phosphinic acid, (2-pyridinylmethyl)-, butyl ester can undergo various types of chemical reactions including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phosphinic acid derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Phosphinic acid, (2-pyridinylmethyl)-, butyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphinic acid derivatives.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism by which phosphinic acid, (2-pyridinylmethyl)-, butyl ester exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with the enzyme’s cofactors. In biological systems, it may also disrupt cellular processes by interfering with signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Phosphinic acid, (2-pyridinylmethyl)-, methyl ester
- Phosphinic acid, (2-pyridinylmethyl)-, ethyl ester
- Phosphinic acid, (2-pyridinylmethyl)-, propyl ester
Uniqueness
Phosphinic acid, (2-pyridinylmethyl)-, butyl ester is unique due to its specific ester group, which can influence its reactivity and biological activity. The butyl ester group provides different steric and electronic properties compared to other esters, potentially leading to unique interactions with molecular targets and different pharmacokinetic properties.
Propiedades
Número CAS |
821009-76-1 |
|---|---|
Fórmula molecular |
C10H15NO2P+ |
Peso molecular |
212.21 g/mol |
Nombre IUPAC |
butoxy-oxo-(pyridin-2-ylmethyl)phosphanium |
InChI |
InChI=1S/C10H15NO2P/c1-2-3-8-13-14(12)9-10-6-4-5-7-11-10/h4-7H,2-3,8-9H2,1H3/q+1 |
Clave InChI |
AVIWKJCNYOPGJO-UHFFFAOYSA-N |
SMILES canónico |
CCCCO[P+](=O)CC1=CC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















